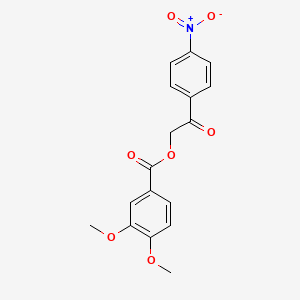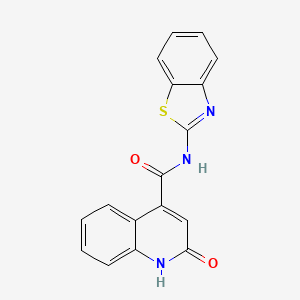
N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MNPA belongs to the class of cyclopentanecarboxamide derivatives and has a unique chemical structure that makes it a promising candidate for developing new drugs and understanding the mechanism of action of various biological processes.
Wirkmechanismus
The exact mechanism of action of N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide is not fully understood, but it is thought to interact with various receptors in the central nervous system, including the mu-opioid receptor. This compound has been shown to activate the mu-opioid receptor, leading to the release of endogenous opioids, such as enkephalins and endorphins, which are involved in pain perception and reward pathways. This compound may also interact with other receptors, such as the kappa-opioid receptor, which can modulate the effects of mu-opioid receptor activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on various factors, including the dose, route of administration, and individual differences in metabolism and genetics. This compound has been shown to produce potent analgesic effects in animal models of pain, which may be mediated by the activation of the mu-opioid receptor. This compound has also been found to produce anti-inflammatory effects, which may be mediated by the inhibition of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to produce rewarding effects, which may underlie its potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has several advantages for use in lab experiments, including its potent analgesic and anti-inflammatory effects, its ability to activate the mu-opioid receptor, and its potential for developing new painkillers and addiction treatments. However, this compound also has several limitations, including its potential for abuse and addiction, its complex mechanism of action, and its potential for producing unwanted side effects, such as respiratory depression and sedation.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide, including the development of new painkillers and addiction treatments that target the mu-opioid receptor, the study of the underlying mechanisms of addiction and drug abuse, and the optimization of the synthesis and purification methods for this compound. Other potential future directions include the investigation of the pharmacokinetics and pharmacodynamics of this compound, the development of new analytical methods for detecting this compound in biological samples, and the exploration of the potential therapeutic applications of this compound in other fields, such as cancer research and immunology.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit potent analgesic and anti-inflammatory properties, interact with various neurotransmitter receptors, and produce rewarding effects. However, this compound also has several limitations and potential risks, including its potential for abuse and addiction and its complex mechanism of action. Further research is needed to fully understand the potential applications and limitations of this compound and to develop new drugs and treatments based on its unique chemical structure and properties.
Synthesemethoden
N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide can be synthesized using various methods, including the reaction of 4-nitrobenzaldehyde with 4-methylcyclopentanone in the presence of a catalyst, such as piperidine. The resulting intermediate compound is then treated with ammonium acetate and acetic anhydride to form this compound. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for developing new painkillers. In pharmacology, this compound has been found to interact with various neurotransmitter receptors, including the mu-opioid receptor, which plays a critical role in pain perception and addiction. In neuroscience, this compound has been used as a tool to study the underlying mechanisms of addiction and drug abuse.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-4-8-16(9-5-14)20-18(22)19(12-2-3-13-19)15-6-10-17(11-7-15)21(23)24/h4-11H,2-3,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQYLXJMJJGXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)

![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5886209.png)



![1-[3-(2-furyl)acryloyl]indoline](/img/structure/B5886235.png)